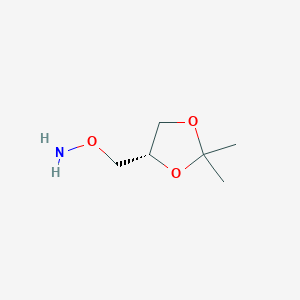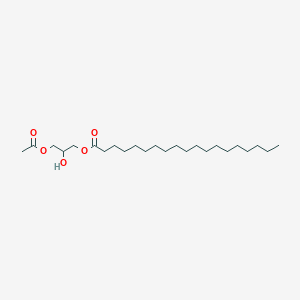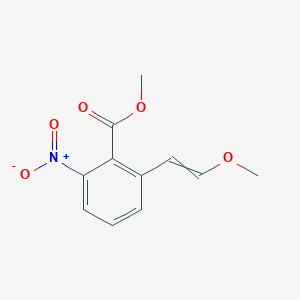
(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, or (S)-O-MeDMX, is an organosulfur compound that has a wide range of applications in scientific research. It is a chiral compound, which means that it has a non-superimposable mirror image, and is synthesized from a variety of starting materials. It is used in organic synthesis, biochemistry, and pharmacology, and has a wide range of biochemical and physiological effects. This article will discuss the synthesis method of (S)-O-MeDMX, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Hydrolysis of Chemodegradable Surfactants
One significant application of this compound is in the synthesis and hydrolysis of chemodegradable cationic surfactants containing the 1,3-dioxolane moiety. These surfactants have been synthesized from long-chain aliphatic aldehydes and further reacted to obtain desired ammonium bromides. The hydrolysis reactions of these synthesized surfactants were studied to determine their reactivity under various conditions, indicating their potential use in environmentally friendly surfactants and detergents due to their chemodegradable nature (Wilk et al., 1994).
Polymerization of Functional Monomers
Another critical application is in the polymerization of functional monomers. The compound has been used in the protection and anionic living polymerization of methacrylate derivatives, leading to polymers that can be hydrolyzed into water-soluble forms. This process is particularly relevant in the creation of biodegradable plastics and polymers with specific end-use applications, such as medical devices or environmentally friendly packaging materials (Mori et al., 1994).
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been determined through X-ray data, confirming structures previously assigned based on chemical evidence. Such studies are essential for understanding the compound's reactivity and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry (Merino et al., 1995).
Nonracemizable Amide-forming Reactions in Water
An Oxyma derivative of this compound has shown remarkable properties as a peptide-coupling additive for peptide-forming reactions in water. This application is incredibly relevant in peptide synthesis, where maintaining the chirality of amino acids is crucial for the biological activity of the resulting peptide or protein (Wang et al., 2012).
Preparation of Monoacylglycerols via the Suzuki-Miyaura Reaction
The compound has also been used in the synthesis of monoacylglycerols through the Suzuki-Miyaura reaction, indicating its utility in creating specific chemical structures useful in food science, nutrition, and possibly in creating lipid-based drug delivery systems (Yang et al., 2014).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictogram is GHS07, and the signal word is "Warning" . It is recommended to handle this compound with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .
Wirkmechanismus
Target of Action
The compound is used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action.
Eigenschaften
IUPAC Name |
O-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2)8-3-5(10-6)4-9-7/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIKEGMDLASJHI-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CON)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CON)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)
![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)


![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)
![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)



![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)
